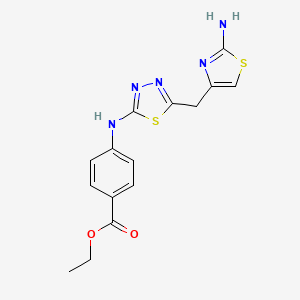

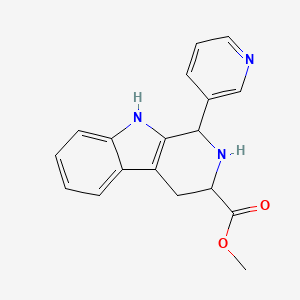

Ethyl 4-((5-((2-aminothiazol-4-yl)methyl)-1,3,4-thiadiazol-2-yl)amino)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound Ethyl 4-((5-((2-aminothiazol-4-yl)methyl)-1,3,4-thiadiazol-2-yl)amino)benzoate is a chemical entity that features a thiadiazole moiety, which is a heterocyclic compound containing both sulfur and nitrogen atoms. This class of compounds is known for its diverse pharmacological activities and is often explored for its potential in drug development. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insights into the chemical behavior and properties of similar thiadiazole derivatives.

Synthesis Analysis

The synthesis of related thiadiazole compounds involves multi-step reactions with various starting materials. For instance, the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate is achieved through the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride with ammonium thiocyanate and ethyl 3-aminobut-2-enoate . Similarly, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives . These methods typically involve room temperature reactions and the use of solvents like ethanol and methanol, which are common in organic synthesis.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized using various spectroscopic techniques, including IR, Raman, (1)H NMR, and (13)C NMR, as well as X-ray diffraction methods . Theoretical calculations, such as Ab Initio Hartree Fock and Density Functional Theory, are also employed to predict geometric parameters and vibrational frequencies, which are then compared with experimental data to confirm the structure . The molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are calculated to understand the electronic properties of the compounds .

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions to form new compounds. For example, the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with 2-(ethoxymethylene)-malononitrile yields ethyl iminothiazolopyridine-4-carboxylate . Further reactions with cyanoacrylate derivatives or electrophilic reagents can lead to the formation of different substituted pyridine and pyrimidine derivatives . These reactions are typically confirmed by elemental analysis and spectroscopic data.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure and substituents. The spectroscopic studies of related compounds, such as 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, reveal that molecular aggregation can be affected by solvent effects, which in turn influence fluorescence emission spectra and fluorescence lifetimes . The substituent groups on the thiadiazole ring can also affect the molecule's aggregation interactions, as indicated by changes in circular dichroism (CD) spectra .

科学的研究の応用

Hydrogen-Bonded Supramolecular Structures

Ethyl 4-((5-((2-aminothiazol-4-yl)methyl)-1,3,4-thiadiazol-2-yl)amino)benzoate and its derivatives have been studied for their ability to form hydrogen-bonded supramolecular structures. For instance, ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, a similar compound, links molecules through hydrogen bonds into chain, sheet, and framework structures (Portilla et al., 2007).

Synthesis and Biological Activity

These compounds are key in the synthesis of various biologically active substances. For example, a study described the synthesis of fused and non-fused 1,2,4-triazole derivatives starting from a similar ethyl ester, showcasing their antimicrobial, anti-lipase, and antiurease activities (Özil et al., 2015).

Antimicrobial Agents

Some derivatives have been synthesized and screened for antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Desai et al., 2007).

Cytotoxicity and Immunocompetent Cells Effects

Research has also been conducted on the cytotoxicity of these derivatives and their effects on immunocompetent cells, highlighting their potential in medicinal chemistry (Mavrova et al., 2009).

Antiviral Activity Against COVID-19

Recent studies have investigated the antiviral activity of these derivatives against COVID-19, focusing on inhibiting the main coronavirus protease, crucial for the virus's life cycle (Rashdan et al., 2021).

Antileukemic Activity

Research dating back to 1979 indicates the antileukemic activity of ureidothiazole and ureidothiadiazole derivatives related to this compound, showing their potential in cancer treatment (Zee-Cheng & Cheng, 1979).

作用機序

将来の方向性

特性

IUPAC Name |

ethyl 4-[[5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-thiadiazol-2-yl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2S2/c1-2-22-13(21)9-3-5-10(6-4-9)18-15-20-19-12(24-15)7-11-8-23-14(16)17-11/h3-6,8H,2,7H2,1H3,(H2,16,17)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGCRFFQTXAKRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=NN=C(S2)CC3=CSC(=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3004215.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B3004217.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)ethanesulfonamide](/img/structure/B3004223.png)

![7-(4-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)benzyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

![methyl 2-{[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B3004226.png)

![2-chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyridine-4-sulfonamide](/img/structure/B3004228.png)

![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3004229.png)

![2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B3004233.png)

![(E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(4-toluidino)-2-propen-1-one](/img/structure/B3004235.png)

![3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile hydrochloride](/img/structure/B3004238.png)